Cas no 477547-24-3 (4-(dimethylsulfamoyl)-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide)

4-(Dimethylsulfamoyl)-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide is a synthetic organic compound featuring a benzamide core linked to a dimethylsulfamoyl group and a 2-oxo-2H-chromen-3-yl-substituted thiazole moiety. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for developing enzyme inhibitors or bioactive agents due to its sulfonamide and coumarin-derived functionalities. The compound's distinct molecular architecture may offer advantages in binding affinity and selectivity, making it a candidate for further pharmacological exploration. Its well-defined chemical properties and synthetic accessibility support its use in structure-activity relationship studies. Analytical characterization confirms high purity, ensuring reproducibility in research applications.
4-(dimethylsulfamoyl)-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide structure
477547-24-3 structure
Product Name:4-(dimethylsulfamoyl)-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide
CAS No:477547-24-3
MF:C21H17N3O5S2
MW:455.50678229332
CID:6575225
Update Time:2025-08-03

4-(dimethylsulfamoyl)-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(dimethylsulfamoyl)-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide
    • 4-(N,N-dimethylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
    • Benzamide, 4-[(dimethylamino)sulfonyl]-N-[4-(2-oxo-2H-1-benzopyran-3-yl)-2-thiazolyl]-
    • Inchi: 1S/C21H17N3O5S2/c1-24(2)31(27,28)15-9-7-13(8-10-15)19(25)23-21-22-17(12-30-21)16-11-14-5-3-4-6-18(14)29-20(16)26/h3-12H,1-2H3,(H,22,23,25)
    • InChI Key: XLOKENLVXSUYAL-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC3=CC=CC=C3OC2=O)=CS1)(=O)C1=CC=C(S(N(C)C)(=O)=O)C=C1

4-(dimethylsulfamoyl)-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0866-0331-2μmol
4-(dimethylsulfamoyl)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
477547-24-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0866-0331-5μmol
4-(dimethylsulfamoyl)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
477547-24-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0866-0331-10μmol
4-(dimethylsulfamoyl)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
477547-24-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0866-0331-20μmol
4-(dimethylsulfamoyl)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
477547-24-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0866-0331-1mg
4-(dimethylsulfamoyl)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
477547-24-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0866-0331-2mg
4-(dimethylsulfamoyl)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
477547-24-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0866-0331-3mg
4-(dimethylsulfamoyl)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
477547-24-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0866-0331-4mg
4-(dimethylsulfamoyl)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
477547-24-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0866-0331-5mg
4-(dimethylsulfamoyl)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
477547-24-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0866-0331-10mg
4-(dimethylsulfamoyl)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
477547-24-3 90%+
10mg
$79.0 2023-05-17

Additional information on 4-(dimethylsulfamoyl)-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide

4-(Dimethylsulfamoyl)-N-4-(2-Oxo-2H-Chromen-3-Yl)-1,3-Thiazol-2-Ylbenzamide: A Comprehensive Overview

4-(Dimethylsulfamoyl)-N-4-(2-Oxo-2H-Chromen-3-Yl)-1,3-Thiazol-2-Ylbenzamide, identified by the CAS registry number 477547-24-3, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex molecular structure, which includes a benzamide core, a dimethylsulfamoyl group, and a chromenyl moiety. The integration of these functional groups makes it a versatile molecule with applications ranging from drug discovery to advanced materials science.

The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic chemistry have enabled the efficient construction of such intricate molecules. For instance, researchers have employed microwave-assisted synthesis to accelerate the formation of the thiazole ring, a critical component of the molecule's structure. This approach not only enhances reaction efficiency but also minimizes the environmental footprint by reducing solvent usage and reaction time.

The structural integrity of 4-(Dimethylsulfamoyl)-N-4-(2-Oxo-2H-Chromen-3-Yl)-1,3-Thiazol-2-Ylbenzamide is further bolstered by its ability to form hydrogen bonds and engage in π–π interactions. These properties are essential for its role in biological systems, particularly in drug design. Recent studies have highlighted its potential as a modulator of protein-protein interactions, a field that has gained significant attention in the development of novel therapeutic agents. By targeting specific protein interfaces, this compound could potentially inhibit or enhance enzymatic activity, offering new avenues for treating diseases such as cancer and neurodegenerative disorders.

In addition to its biological applications, this compound has shown promise in materials science. Its ability to self-assemble into ordered nanostructures makes it a candidate for use in nanotechnology applications, such as drug delivery systems and sensors. Researchers have explored its use as a building block for supramolecular architectures, leveraging its functional groups to create stimuli-responsive materials that can adapt to environmental changes.

The pharmacokinetic profile of 4-(Dimethylsulfamoyl)-N-4-(2-Oxo-2H-Chromen-3-Yl)-1,3-Thiazol-2-Ylbenzamide has also been a focus of recent investigations. Studies conducted in preclinical models suggest that it exhibits favorable absorption and distribution properties, with minimal toxicity at therapeutic concentrations. These findings underscore its potential as a lead compound for drug development programs targeting specific pathological conditions.

In conclusion, 4-(Dimethylsulfamoyl)-N-4-(2-Oxo-2H-Chromen-3-Yl)-1,3-Thiazol-2-Ylbenzamide, with its unique structure and diverse functional groups, represents a valuable addition to the arsenal of compounds available for research and development. Its applications span multiple disciplines, from pharmacology to materials science, making it a subject of continued interest among scientists worldwide.

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent